5-methyl-N-(piperidin-4-yl)furan-2-carboxamide
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Overview
Description
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides This compound is structurally characterized by a furan ring substituted with a carboxamide group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with a suitable amine, such as piperidine, under specific conditions.
Methylation: The final step involves the methylation of the furan ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to bind to DNA via intercalation, which can affect the replication and transcription processes . Additionally, its structural similarity to other bioactive compounds suggests it may interact with various receptors and enzymes, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid structurally related to fentanyl, used in pain management.
Tetrahydrofuranylfentanyl: Another synthetic opioid with similar applications.
4-fluoroisobutyrylfentanyl: A synthetic opioid with structural similarities to fentanyl and furanylfentanyl.
Uniqueness
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the piperidine moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMUDKONXBNYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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